molecular formula C9H10N4O3 B15303746 5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15303746
M. Wt: 222.20 g/mol
InChI Key: KLHQQMAACARYET-UHFFFAOYSA-N
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Description

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the pyrazole derivative with nitrile oxide, which is generated in situ from the corresponding hydroximoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring but differs in the substituents and the presence of the oxadiazole ring.

    3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the oxadiazole ring.

Uniqueness

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

5-(5-ethyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H10N4O3/c1-3-5-4-6(13(2)11-5)8-10-7(9(14)15)12-16-8/h4H,3H2,1-2H3,(H,14,15)

InChI Key

KLHQQMAACARYET-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C2=NC(=NO2)C(=O)O)C

Origin of Product

United States

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